Ortho-Substitution Enhances Basicity: A Quantified Ortho Effect of up to 25 kJ/mol
The ortho-substituted 2-(4-methylphenoxy)benzonitrile exhibits a significant 'ortho effect' on its basicity when compared to its 4-substituted regioisomer. Theoretical calculations (DFT B3LYP/6-311+G(d,p)) on a series of 2-substituted benzonitriles demonstrate that the ortho effect, defined as the difference in basicity relative to the 4-substituted isomers, can reach up to 25 kJ mol⁻¹ [1]. While this study did not include the specific 4-methylphenoxy derivative, it established the class-level behavior that ortho substitution on benzonitriles introduces a non-negligible steric and electronic perturbation not present in para-substituted analogs [1].
| Evidence Dimension | Basicity (Proton Affinity) Difference due to Ortho Effect |
|---|---|
| Target Compound Data | Ortho-substituted benzonitrile (class) |
| Comparator Or Baseline | 4-substituted benzonitrile (class) |
| Quantified Difference | Up to 25 kJ mol⁻¹ |
| Conditions | DFT calculations (B3LYP/6-311+G(d,p)) on 18 ortho-substituted benzonitriles |
Why This Matters
The altered basicity influences reactivity and selectivity in protonation-dependent reactions, making the ortho-substituted compound a distinct and non-interchangeable reagent compared to its para- or meta-isomers.
- [1] Exner, O., & Böhm, S. (2006). Analysis of the Ortho Effect: Basicity of 2-Substituted Benzonitriles. Collection of Czechoslovak Chemical Communications, 71(8), 1239–1255. View Source
